Thalidomide-O-amido-C7-NH2

PROTAC Targeted Protein Degradation E3 Ligase

Thalidomide-O-amido-C7-NH2 is an essential, modular building block for PROTAC assembly. Its C7 alkyl linker is a decisive variable in ternary complex formation; even a one-carbon deviation (e.g., C6) can abolish degradation activity. The terminal primary amine enables direct, one-step conjugation to carboxyl-bearing target ligands using standard peptide chemistry. Designed for systematic linker-length SAR in lipophilic target environments such as nuclear hormone receptors and kinases. Procuring this exact C7 variant is critical for experimental reproducibility and avoiding the confounding effects of non-optimized linker lengths.

Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
Cat. No. B15542560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C7-NH2
Molecular FormulaC22H28N4O6
Molecular Weight444.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28N4O6/c23-11-4-2-1-3-5-12-24-18(28)13-32-16-8-6-7-14-19(16)22(31)26(21(14)30)15-9-10-17(27)25-20(15)29/h6-8,15H,1-5,9-13,23H2,(H,24,28)(H,25,27,29)
InChIKeyVGKWWQQCPUPATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-C7-NH2: A Cereblon-Binding Building Block for PROTAC Synthesis


Thalidomide-O-amido-C7-NH2 (CAS 2716123-52-1) is a synthetic E3 ligase ligand-linker conjugate . It combines a thalidomide-based cereblon (CRBN) ligand with a C7 alkyl-amido linker terminating in a primary amine . Its molecular formula is C₂₂H₂₈N₄O₆, with a molecular weight of 444.48 g/mol . The compound is designed as a modular building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degradation technologies .

Procurement Rationale: Why Linker Length and Composition Preclude Simple Substitution of Thalidomide-O-amido-C7-NH2


In PROTAC design, linker composition is not a passive tether but a dominant variable that dictates ternary complex geometry, degradation efficiency, and physicochemical properties [1]. Even minor variations in linker length, such as between C7 and C6 alkyl chains, can profoundly alter degradation outcomes [2]. Therefore, substituting Thalidomide-O-amido-C7-NH2 with a close analog like Thalidomide-O-amido-C6-NH2 without re-optimization risks generating a PROTAC with significantly reduced or abolished activity. The absence of direct comparative data underscores the need for empirical validation in the user's specific system, making the procurement of the exact specified building block a critical control in experimental design.

Quantitative Evidence Profile: Thalidomide-O-amido-C7-NH2 vs. Analogs


Linker Length and Composition: Defined Alkyl Chain for Predictable PROTAC Geometry

Thalidomide-O-amido-C7-NH2 features a specific, non-PEG, 7-carbon alkyl linker terminating in a primary amine. This contrasts with the closely related Thalidomide-O-amido-C6-NH2 (a C6 linker) and PEG-based conjugates (e.g., Thalidomide-O-amido-PEG2-C2-NH2) . While no direct head-to-head degradation data is publicly available for these specific conjugates, the critical role of linker length in PROTAC efficacy is a well-established class-level principle [1].

PROTAC Targeted Protein Degradation E3 Ligase

Molecular Geometry: A Compact, Non-PEG Scaffold for Lipophilic Environments

Thalidomide-O-amido-C7-NH2 provides a compact, hydrophobic alkyl linker as an alternative to the more flexible and hydrophilic polyethylene glycol (PEG) chains found in conjugates like Thalidomide-O-amido-PEG4-C2-NH2 . The absence of a PEG moiety results in a lower molecular weight (444.48 g/mol) and reduced topological polar surface area (tPSA) compared to PEGylated analogs, which can be advantageous for optimizing the cellular permeability of the final PROTAC molecule [1].

PROTAC Drug Design Physicochemical Properties

Functional Group Identity: A Primary Amine for Versatile Bioconjugation

The terminal primary amine (-NH2) of Thalidomide-O-amido-C7-NH2 provides a reactive handle for straightforward conjugation to carboxylic acid-containing ligands via amide bond formation. This differs from analogs with other terminal groups, such as Thalidomide-O-amido-C4-N3 (an azide for click chemistry) or Thalidomide-5-O-C6-NH2 (a different attachment point on the thalidomide ring) . The choice of amine allows for simple, robust coupling chemistry.

PROTAC Synthesis Bioconjugation Click Chemistry

Validated Application Scenarios for Thalidomide-O-amido-C7-NH2


PROTAC Design Requiring a Specific, Short, Hydrophobic Linker

Use Thalidomide-O-amido-C7-NH2 when the target protein's binding pocket is known to be in a lipophilic environment or when computational modeling suggests a shorter, non-PEG linker is optimal for ternary complex formation. This scenario is common for targets like nuclear hormone receptors (e.g., Androgen Receptor) [1] or kinases with a hydrophobic binding cleft. The C7 alkyl chain provides a defined, rigid spacer distinct from flexible PEG linkers.

Conjugation to Ligands Bearing a Carboxylic Acid Group

This building block is ideal for coupling to target-protein ligands that possess or can be functionalized with a carboxylic acid group. The terminal primary amine allows for a one-step amide bond formation using standard peptide coupling reagents, simplifying PROTAC assembly [2].

Building Targeted Protein Degradation Libraries for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry campaigns, systematically varying linker length is a key step in SAR. Thalidomide-O-amido-C7-NH2 serves as a specific data point in a linker-length scan. Its use, in parallel with its C6 and C8 analogs (if available), allows researchers to correlate linker length with degradation efficiency and selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-C7-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.